N-(2-cyanoethyl)-N-ethylacetamide
Overview
Description
N-(2-cyanoethyl)-N-ethylacetamide: is an organic compound characterized by the presence of a cyano group and an acetamide group
Mechanism of Action
Target of action
Similar compounds, such as n-(2-cyanoethyl)-2-phenylethylamine, have been examined as prodrugs of 2-phenylethylamine .
Mode of action
Without specific information on “N-(2-cyanoethyl)-N-ethylacetamide”, it’s difficult to describe its mode of action. N-(2-cyanoethyl)-2-phenylethylamine, a similar compound, is thought to be metabolized into 2-phenylethylamine, which then interacts with its targets .
Biochemical pathways
N-(2-cyanoethyl)-2-phenylethylamine, a similar compound, is known to affect brain noradrenaline, dopamine, and 5-hydroxytryptamine concentrations .
Pharmacokinetics
N-(2-cyanoethyl)-2-phenylethylamine, a similar compound, has been shown to cause sustained elevations of 2-phenylethylamine concentrations in rat brain, blood, and liver .
Result of action
N-(2-cyanoethyl)-2-phenylethylamine, a similar compound, has been shown to cause more prolonged decreases in brain noradrenaline, dopamine, and 5-hydroxytryptamine concentrations than those observed after 2-phenylethylamine administration .
Action environment
It’s generally known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-ethylacetamide typically involves the reaction of ethylamine with acrylonitrile, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of ethylamine to acrylonitrile, forming N-(2-cyanoethyl)ethylamine. This intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanoethyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or nitriles.
Scientific Research Applications
Chemistry: N-(2-cyanoethyl)-N-ethylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of enzyme inhibitors.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable component in various chemical processes.
Comparison with Similar Compounds
- N-(2-cyanoethyl)-N-methylacetamide
- N-(2-cyanoethyl)-N-propylacetamide
- N-(2-cyanoethyl)-N-isopropylacetamide
Comparison: N-(2-cyanoethyl)-N-ethylacetamide is unique due to its specific combination of ethyl and cyano groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-3-9(7(2)10)6-4-5-8/h3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPJECGLLNCKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298724 | |
Record name | N-(2-Cyanoethyl)-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-91-4 | |
Record name | N-(2-Cyanoethyl)-N-ethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4271-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanoethyl)-N-ethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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